2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride
CAS No.: 1246172-78-0
Cat. No.: VC2924734
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246172-78-0 |
---|---|
Molecular Formula | C11H17ClN2O2 |
Molecular Weight | 244.72 g/mol |
IUPAC Name | 2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H |
Standard InChI Key | IGWDAVNNJFVFBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride is uniquely identified through several standard chemical identifiers. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1246172-78-0, providing a distinctive identifier recognized globally in chemical databases and literature . Additionally, it is cataloged in the ZINC database, which is a free database of commercially available compounds for virtual screening, where it has been listed since January 20th, 2011 . For laboratory and inventory management purposes, the compound is also associated with the MDL Number MFCD13562428, which serves as another standardized identifier in chemical information systems .
Structural Characteristics
The molecular structure of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride consists of a phenyl ring connected to a modified amino acid backbone with a hydroxyethyl amide extension. Specifically, the compound features:
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A phenyl group (C6H5-) attached to the third carbon of the propanamide backbone
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A primary amine (-NH2) at the second carbon position
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An amide linkage (-CONH-) connecting to a hydroxyethyl group (-CH2CH2OH)
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A hydrochloride salt form, which enhances water solubility compared to the free base
This structure is derived from phenylalanine, with modifications that include the hydroxyethyl amide substitution. The compound belongs to the broader category of cyclic amides, specifically within the customs classification of "other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof" .
Physical and Chemical Properties
General Physical Properties
The available data on 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride's physical properties is summarized in the following table:
While comprehensive physical property data is limited, the compound's salt form suggests it likely exists as a crystalline solid at room temperature, which is typical for amino acid derivatives in hydrochloride salt form.
Molecular Properties
The molecular and physicochemical properties of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride provide insights into its potential behavior in biological systems and chemical reactions:
The compound's moderate LogP value indicates a balance between hydrophilicity and lipophilicity, which could affect its absorption and distribution characteristics if used in biological research. The presence of multiple hydrogen bond donors and acceptors suggests potential for intermolecular interactions, while the rotatable bonds indicate conformational flexibility. The topological polar surface area (tPSA) of approximately 75 Ų is within a range that might allow for membrane permeability, which could be relevant for drug development applications.
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